Proflavine hydrochloride

Description

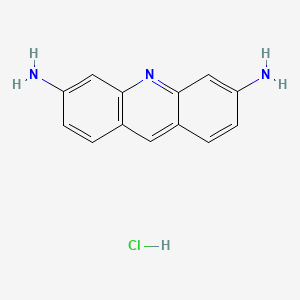

Structure

3D Structure of Parent

Properties

IUPAC Name |

acridine-3,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h1-7H,14-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBGTVBGXBUVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3.HCl, C13H12ClN3 | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

952-23-8, 531-73-7 | |

| Record name | 3,6-Acridinediamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Acridinediamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021191 | |

| Record name | Proflavin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Proflavine hydrochloride is a brown powder. (NTP, 1992) | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992) | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

952-23-8, 7459-75-8 | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,6-Acridinediamine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7459-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine, 3,6-diamino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007459758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proflavin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proflavine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-diaminoacridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLAVINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51AA3SI0JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

518 °F DECOMPOSES (NTP, 1992) | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Proflavine Hydrochloride: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the chemical and physical properties of proflavine hydrochloride, a versatile acridine dye with significant applications in biomedical research and clinical practice. Intended for researchers, scientists, and drug development professionals, this document offers a detailed understanding of its molecular characteristics, mechanism of action, and practical experimental considerations.

Molecular Profile and Chemical Identity

Proflavine, chemically known as 3,6-diaminoacridine, is a planar cationic molecule. It is commonly available as a hydrochloride salt, which enhances its solubility in aqueous solutions. The hydrochloride salt can exist in different forms, primarily as the monohydrochloride and dihydrochloride, which exhibit distinct properties.

Table 1: Chemical Identification of Proflavine and its Hydrochloride Salts

| Identifier | Proflavine (Base) | Proflavine Monohydrochloride | Proflavine Dihydrochloride |

| CAS Number | 92-62-6[1] | 952-23-8[2][3] | 531-73-7[4][5] |

| Molecular Formula | C₁₃H₁₁N₃[1][6] | C₁₃H₁₁N₃·HCl[3][7] | C₁₃H₁₁N₃·2HCl[4] |

| Molecular Weight | 209.25 g/mol [1][6] | 245.71 g/mol [3][7] | 282.17 g/mol [4][5] |

| Synonyms | 3,6-Diaminoacridine[6][8] | 3,6-Diaminoacridine hydrochloride[9] | 3,6-Diaminoacridine dihydrochloride[4] |

This compound typically appears as a brown, orange-red, or brown-red crystalline powder[4][7]. Its amphoteric nature allows it to react as both a weak acid and a weak base[9].

Physicochemical Properties

The utility of this compound in various applications is dictated by its physical and chemical characteristics. A thorough understanding of these properties is crucial for experimental design and interpretation.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Conditions/Notes |

| Melting Point | Decomposes at 270 °C (518 °F)[3][7] | |

| Solubility | ||

| in Water | 5 to 10 mg/mL at 20 °C (68 °F)[7] | Slightly soluble[9]. Proflavine dihydrochloride is more soluble (≥ 100 mg/mL)[4]. |

| in Ethanol | Soluble[6] | |

| in Ether | Practically insoluble[6] | |

| in Benzene | Practically insoluble[6] | |

| pKa | 9.7[5] | |

| UV-Vis Absorption | λmax ≈ 260-261 nm and 445-456 nm[2][10][11] | In aqueous solution. The peak around 445 nm is characteristic of the acridine ring system and is responsible for its color. |

| Fluorescence | Emits green fluorescence upon binding to DNA[12] | λex ≈ 450 nm, λem ≈ 510 nm[12]. Solutions can be fluorescent[5]. |

| Appearance | Brown, orange-red, or brown-red powder[4][7] |

Mechanism of Action: DNA Intercalation

The primary mechanism of action for proflavine's biological activity is its function as a DNA intercalating agent.[1][6][8] This process is fundamental to its antiseptic properties and its use in chemotherapy research.

The Intercalation Process

Due to its planar tricyclic structure, the proflavine molecule can insert itself between adjacent base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, unwinding the helix and increasing the distance between the base pairs. This disruption of normal DNA architecture interferes with critical cellular processes.

Consequences of Intercalation

-

Inhibition of DNA Synthesis and Replication: The presence of intercalated proflavine obstructs the action of DNA polymerases, thereby inhibiting the replication of genetic material. This is a key factor in its bacteriostatic effect, as it prevents bacterial proliferation.[6][8]

-

Frameshift Mutations: The distortion of the DNA backbone caused by intercalation can lead to errors during DNA replication or repair, resulting in the insertion or deletion of base pairs. This leads to frameshift mutations, which can have significant downstream effects on protein synthesis.[1]

-

Inhibition of RNA Synthesis: By binding to DNA, proflavine can also hinder the process of transcription, where the genetic information from DNA is copied into RNA, thus affecting protein production.[13]

-

Induction of DNA Damage: In the presence of light, proflavine can induce double-stranded breaks in DNA.[1]

Figure 1: Mechanism of Proflavine Action.

Applications in Research and Medicine

This compound's unique properties have led to its use in a variety of scientific and clinical settings.

-

Topical Antiseptic: It has a long history of use as a topical antiseptic for wound dressing due to its bacteriostatic activity against a broad spectrum of gram-positive bacteria.[6][14]

-

Fluorescent Staining: Its ability to intercalate with DNA and fluoresce makes it a useful tool for visualizing nucleic acids in cellular and molecular biology research.[1][12]

-

Antiviral and Anticancer Research: Proflavine's ability to interfere with nucleic acid synthesis has prompted investigations into its potential as an antiviral and anticancer agent.[15][16] It has been studied for its ability to inhibit viral replication and to induce apoptosis in cancer cells.[16]

-

Enzyme Inhibition: Proflavine is known to inhibit a variety of enzymes, which is an area of ongoing research.[13]

Experimental Protocols

Preparation of a Standard Solution

A standard stock solution of this compound is essential for quantitative experiments.

Materials:

-

This compound powder

-

Analytical balance

-

Volumetric flask

-

Deionized water or appropriate buffer

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh the desired amount of this compound powder using an analytical balance.

-

Transfer the powder to a volumetric flask of the appropriate size.

-

Add a portion of the solvent (e.g., deionized water) to the flask and swirl to dissolve the powder. A magnetic stirrer can be used to aid dissolution.[12]

-

Once fully dissolved, bring the solution to the final volume with the solvent.

-

Mix the solution thoroughly by inverting the flask several times.

-

Store the stock solution in a dark, cool place, as proflavine solutions can be light-sensitive.[13]

Determination of Concentration by UV-Vis Spectrophotometry

The concentration of a this compound solution can be accurately determined using its characteristic UV-Vis absorption spectrum.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound solution of unknown concentration

-

Solvent used to prepare the solution (as a blank)

Procedure:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range that includes the absorption maxima of proflavine (e.g., 200-600 nm).

-

Fill a quartz cuvette with the solvent (blank) and place it in the spectrophotometer. Run a baseline correction.

-

Rinse the cuvette with the this compound solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum.

-

Identify the absorbance value at the maximum absorption wavelength (λmax), which is typically around 445 nm in water.[17]

-

Calculate the concentration using the Beer-Lambert law: A = εbc, where:

-

A is the absorbance

-

ε (epsilon) is the molar extinction coefficient (for proflavine in water at ~445 nm, a value of 38,900 cm⁻¹/M has been reported[17])

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration in mol/L

-

Figure 2: Workflow for Concentration Determination.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and gloves when handling the powder or solutions.[18] In case of dust generation, a dust respirator is recommended.[18]

-

Handling: Avoid contact with skin and eyes.[19] Avoid creating dust.[19] Handle in a well-ventilated area.[19]

-

Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place.[18] Keep away from heat and sources of ignition.[18]

-

Spills: For small spills, dampen the solid material with water and transfer it to a suitable container for disposal.[9]

-

Toxicity: Proflavine is mutagenic and has been shown to be carcinogenic in animal studies.[6] Ingestion may cause gastrointestinal irritation.[9]

Conclusion

This compound is a molecule of significant interest due to its well-characterized chemical and physical properties, particularly its ability to intercalate with DNA. This guide provides a foundational understanding for researchers and professionals working with this compound, from its basic molecular identity to practical experimental considerations. Adherence to proper safety protocols is paramount when handling this potent chemical. The information presented herein should serve as a valuable resource for designing and executing scientifically sound research involving this compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7099, Proflavine. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 197873, 3,6-Acridinediamine, hydrochloride (1:1). Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10750, Proflavine Dihydrochloride. Retrieved from [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. Retrieved from [Link]

-

PharmaCompass. (n.d.). Proflavine. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- The Merck Index Online. (n.d.). Proflavine. Royal Society of Chemistry.

- ScienceLab.com. (2005).

-

MP Biomedicals. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

MP Biomedicals. (n.d.). PROFLAVIN HYDROCHLORIDE (3,6-Diaminoacridine Hydrochloride). Retrieved from [Link]

-

Wikipedia. (n.d.). Proflavine. Retrieved from [Link]

-

MP Biomedicals. (n.d.). PROFLAVIN HYDROCHLORIDE (3,6-Diaminoacridine Hydrochloride). Retrieved from [Link]

-

Patsnap Synapse. (n.d.). Proflavine. Retrieved from [Link]

-

American Chemical Society. (2005). Proflavine. Retrieved from [Link]

- Gniazdowski, M., & Czyz, M. (2021). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Journal of Medicinal Chemistry, 64(10), 6595-6610.

-

ResearchGate. (n.d.). Representative absorption spectra of (A) proflavine (4.53 mM) treated... Retrieved from [Link]

-

Taylor & Francis. (n.d.). Proflavine – Knowledge and References. Retrieved from [Link]

-

OMLC. (n.d.). Proflavin. Oregon Medical Laser Center. Retrieved from [Link]

Sources

- 1. Proflavine - Wikipedia [en.wikipedia.org]

- 2. PhotochemCAD | this compound [photochemcad.com]

- 3. lookchem.com [lookchem.com]

- 4. Proflavine Dihydrochloride | C13H13Cl2N3 | CID 10750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Proflavine [drugfuture.com]

- 6. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,6-Acridinediamine, hydrochloride (1:1) | C13H12ClN3 | CID 197873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Proflavine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. mpbio.com [mpbio.com]

- 11. Absorption [Proflavine] | AAT Bioquest [aatbio.com]

- 12. Proflavine | Antibacterial | TargetMol [targetmol.com]

- 13. PROFLAVINE | 92-62-6 [chemicalbook.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. acs.org [acs.org]

- 16. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proflavin [omlc.org]

- 18. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 19. chemicalbook.com [chemicalbook.com]

Proflavine Hydrochloride as a DNA Intercalator: A Mechanistic and Methodological Guide

Abstract

Proflavine, a synthetic acridine dye, has a long history as a topical antiseptic and has garnered significant interest for its potent biological activities, which are primarily rooted in its function as a DNA intercalating agent.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism by which proflavine hydrochloride inserts itself into the DNA double helix. We will dissect the physicochemical forces governing this interaction, the resultant structural perturbations to the DNA molecule, and the profound biological consequences, including the inhibition of replication, transcription, and the induction of frameshift mutations.[1][4][5] Furthermore, this document serves as a practical resource for researchers, offering detailed, field-proven methodologies for characterizing the proflavine-DNA interaction, including spectrophotometric, calorimetric, and hydrodynamic techniques. The causality behind experimental choices is elucidated to ensure a robust and self-validating approach to investigation.

The Fundamental Interaction: Unraveling DNA Intercalation

The primary mechanism of action for proflavine is its physical insertion between adjacent base pairs of the DNA double helix, a process known as intercalation.[4][5] This process is dictated by the unique structural and electronic properties of both the proflavine molecule and the DNA duplex.

Molecular Basis of Intercalation

Proflavine is a planar, polycyclic aromatic molecule.[6] This planarity is the critical feature that allows it to slip into the hydrophobic space created when the DNA helix transiently unwinds and separates two adjacent base pairs. The interaction is a multi-step process, often initiated by an initial electrostatic attraction between the cationic proflavine molecule and the anionic phosphate backbone of DNA, leading to an "outside bound" state in the major or minor groove.[7][8] From this pre-intercalative state, the molecule then inserts itself into the base-pair stack.

This insertion is stabilized by a combination of non-covalent forces:

-

π-π Stacking Interactions: Favorable orbital overlap between the aromatic rings of proflavine and the purine and pyrimidine bases of DNA.

-

Van der Waals Forces: Close-range attractive forces that become significant once the molecule is positioned within the DNA stack.

-

Electrostatic Interactions: Continued attraction between the positively charged amino groups of proflavine and the negatively charged phosphate groups of the DNA backbone.

Structural Consequences for the DNA Helix

The insertion of the bulky proflavine molecule forces significant conformational changes in the DNA structure:

-

Unwinding of the Helix: The base pairs must separate to accommodate the intercalator, leading to a localized unwinding of the double helix.

-

Lengthening of the DNA Molecule: The vertical distance (rise) between the flanking base pairs increases to accommodate the ~3.4 Å thickness of the aromatic ring system. This leads to an overall increase in the contour length of the DNA.

-

Helical Distortion: The intercalation event can induce kinking or bending in the DNA helix and alter other parameters like twist and slide.[9]

These structural perturbations are not benign; they form the basis of proflavine's biological activity by creating a physical roadblock that disrupts the function of enzymes that process DNA.

Diagram 1: The multi-step process of proflavine intercalation into the DNA double helix.

Biological Ramifications of a Distorted Template

The structural integrity of DNA is paramount for its proper function. By distorting the DNA template, proflavine intercalation directly interferes with fundamental cellular processes.

-

Inhibition of Replication and Transcription: DNA and RNA polymerases are processive enzymes that must move smoothly along the DNA template. The steric hindrance and helical distortion caused by an intercalated proflavine molecule act as a physical barrier, stalling the progression of these polymerases and thereby inhibiting DNA replication and gene transcription.[10][11]

-

Frameshift Mutagenesis: Proflavine is a potent frameshift mutagen.[1] During DNA replication, the distortion caused by intercalation can stabilize "slipped-strand" intermediates. This can cause the replicating polymerase to either skip a base or insert an extra one, leading to a deletion or insertion mutation, respectively.[12][13] This shifts the reading frame for all downstream codons, typically resulting in a non-functional protein product.[1]

-

Photodynamic DNA Damage: In the presence of visible light, proflavine can act as a photosensitizer.[14] Upon photoactivation, it can generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.[15] These highly reactive species can cause further damage to the DNA, including single- and double-strand breaks, independent of the initial intercalation event.[1][14]

Diagram 2: Key biological consequences stemming from proflavine-DNA intercalation.

Characterizing the Interaction: A Guide to Core Methodologies

A multi-faceted experimental approach is essential to fully characterize the binding thermodynamics, kinetics, and physical effects of proflavine intercalation. Here, we detail several core biophysical techniques.

UV-Visible Absorption Spectroscopy

-

Expertise & Causality: This is often the first method employed due to its simplicity and the distinct spectral signature of intercalation. The electronic environment of proflavine's chromophore changes significantly when it moves from an aqueous solvent to the hydrophobic environment between DNA base pairs. This change directly causes a bathochromic (red) shift in the maximum absorbance wavelength (λmax) and hypochromism (a decrease in molar absorptivity), providing direct evidence of the interaction.[16][17]

-

Self-Validating Protocol:

-

Preparation: Prepare stock solutions of this compound (e.g., 1 mM in a suitable buffer like 10 mM phosphate, pH 7.0) and high-purity DNA (e.g., calf thymus DNA, ensuring its concentration and purity are determined by A260/A280 ratio).

-

Constant Drug, Variable DNA: In a quartz cuvette, place a fixed concentration of proflavine (e.g., 10-20 µM). The concentration should be chosen to give a reliable absorbance reading (e.g., ~1.0).

-

Titration: Record the initial absorption spectrum (e.g., 350-550 nm). Then, make successive, small-volume additions of the concentrated DNA stock solution into the cuvette.

-

Equilibration & Measurement: After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording a new spectrum.

-

Data Analysis: Plot the change in absorbance at the λmax versus the concentration of DNA. The resulting binding isotherm can be fitted to appropriate binding models (e.g., Scatchard plot, or non-linear regression using the McGhee-von Hippel model) to determine the intrinsic binding constant (K) and the binding site size (n). The presence of a clear isosbestic point during the titration is a strong indicator of a two-state equilibrium (free vs. bound drug), validating the model.

-

Fluorescence Spectroscopy

-

Expertise & Causality: Proflavine is a fluorescent molecule. Its fluorescence is highly sensitive to its environment. Upon intercalation, particularly between G-C base pairs, the fluorescence is significantly quenched.[6][17] This quenching is due to photoinduced electron transfer from the guanine base to the excited proflavine molecule. This predictable quenching provides a highly sensitive method for quantifying the binding interaction.[6][18]

-

Self-Validating Protocol:

-

Instrumentation: Use a fluorometer with the excitation wavelength set near proflavine's absorbance maximum (e.g., ~445 nm) and monitor the emission over a range (e.g., 460-600 nm).

-

Titration: Perform a titration analogous to the UV-Vis experiment. Start with a dilute solution of proflavine (e.g., 1 µM) in the cuvette.

-

Measurement: Record the initial fluorescence spectrum. Add aliquots of a concentrated DNA solution, allowing for equilibration after each addition, and record the subsequent spectra.

-

Data Analysis: Plot the decrease in fluorescence intensity at the emission maximum against the DNA concentration. The data can be analyzed using models like the Stern-Volmer equation to obtain binding parameters. A competitive binding assay, where proflavine displaces a known intercalator like ethidium bromide, can also be used for validation.[19]

-

Isothermal Titration Calorimetry (ITC)

-

Expertise & Causality: ITC is the gold standard for thermodynamic characterization because it directly measures the heat (enthalpy, ΔH) released or absorbed during a binding event in real-time.[20][21] Unlike spectroscopic methods, it does not rely on a chromophore or fluorophore. It provides a complete thermodynamic profile of the interaction—binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—in a single experiment, revealing the forces that drive the binding.[][23]

-

Self-Validating Protocol:

-

Sample Preparation: Prepare precisely concentrated solutions of proflavine and DNA in the same buffer batch to minimize heats of dilution. Degas all solutions thoroughly.

-

Instrument Setup: Load the proflavine solution (e.g., 20 µM) into the sample cell of the calorimeter and the DNA solution (e.g., 200 µM) into the injection syringe.

-

Titration Experiment: Program a series of small, timed injections (e.g., 10-15 µL) of the DNA solution into the proflavine solution. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

-

Data Analysis: The raw data (heat per injection) is integrated to generate a titration curve (enthalpy change vs. molar ratio). This curve is then fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software. The fit directly yields Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Diagram 3: Experimental workflow for the biophysical characterization of proflavine-DNA binding.

Hydrodynamic Methods (Viscometry)

-

Expertise & Causality: This method directly probes a physical consequence of intercalation. Classical intercalators increase the contour length of DNA and make the rod-like molecule more rigid. Both factors lead to a measurable increase in the viscosity of the DNA solution.[16] This provides strong, albeit less quantitative, evidence for an intercalative binding mode as opposed to groove binding, which typically has a smaller effect on viscosity.[24]

-

Self-Validating Protocol:

-

Preparation: Prepare a series of solutions with a constant concentration of DNA and varying concentrations of proflavine.

-

Measurement: Using a calibrated viscometer (e.g., an Ubbelohde viscometer) in a temperature-controlled water bath, measure the flow time (t) of each solution and the flow time of the buffer alone (t₀).

-

Data Analysis: Calculate the relative specific viscosity (η/η₀) for each sample, where η and η₀ are the viscosities of the sample and buffer, respectively. Plot (η/η₀) versus the ratio of [Proflavine]/[DNA]. A significant increase in viscosity with increasing proflavine concentration is indicative of intercalation.

-

Quantitative Data Summary

The interaction between proflavine and DNA has been characterized by numerous studies. The following table summarizes representative thermodynamic and binding parameters.

| Parameter | Value | Method | Source |

| Binding Constant (K) | 2.32 (± 0.41) x 10⁴ M⁻¹ | Cyclic Voltammetry | [16] |

| Binding Constant (K) | 2.20 (± 0.48) x 10⁴ M⁻¹ | UV-Vis Spectroscopy | [16] |

| Binding Constant (K) | 1.60 (± 0.04) x 10⁵ M⁻¹ | Isothermal Titration Calorimetry | [20] |

| Binding Site Size (n) | ~2.07 base pairs | Voltammetry | [16] |

| Gibbs Free Energy (ΔG) | -24.90 kJ/mol | Voltammetry | [16] |

| Enthalpy (ΔH) | Negative (Exothermic) | Isothermal Titration Calorimetry | [20] |

| Entropy (ΔS) | Positive | Isothermal Titration Calorimetry | [20] |

Note: Values can vary depending on experimental conditions such as buffer composition, ionic strength, and temperature.

Conclusion and Future Outlook

This compound serves as a classic model for understanding DNA intercalation. Its planar aromatic structure facilitates insertion between DNA base pairs, a process driven by favorable enthalpic and entropic contributions.[20] This physical interaction leads to significant DNA distortion, which underpins its biological effects, including the potent inhibition of DNA replication and transcription and the induction of frameshift mutations.[1][4] Furthermore, its ability to generate ROS upon photoactivation adds another layer of DNA-damaging capability, making it a subject of interest in photodynamic therapy.[15]

The methodologies outlined in this guide—from foundational spectroscopic techniques to the thermodynamic precision of ITC—provide a robust framework for researchers to investigate and validate the interactions of proflavine and other small molecules with nucleic acids. A comprehensive understanding of these mechanisms is critical for the rational design of new therapeutic agents that target DNA, balancing efficacy with potential toxicity and mutagenicity.[25]

References

Sources

- 1. Proflavine - Wikipedia [en.wikipedia.org]

- 2. macsenlab.com [macsenlab.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Proflavine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intercalation and de-intercalation pathway of proflavine through the minor and major grooves of DNA: roles of water and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Structure and dynamics of proflavine association around DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effects of proflavin and photoactivated proflavin on the template function of single-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Perturbations to the intersystem crossing of proflavin upon binding to DNA and poly d(A-IU) from triplet-delayed emission spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. americanlaboratory.com [americanlaboratory.com]

- 23. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Absorption and Emission Spectra of Proflavine Hydrochloride

This guide provides a comprehensive exploration of the photophysical properties of proflavine hydrochloride, a planar aromatic molecule from the acridine family. Proflavine is a versatile fluorescent probe and photosensitizer with significant applications in chemotherapy, photobiology, and materials science.[1][2] Its utility is deeply rooted in its distinct absorption and fluorescence characteristics, which are highly sensitive to the molecular environment. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven experimental insights into the spectroscopy of proflavine.

Theoretical Framework: The Photophysics of Proflavine

Proflavine (3,6-diaminoacridine) possesses a rigid, planar acridine scaffold that is responsible for its potent photosensitivity.[1] The core photophysical behavior is governed by the transitions between its electronic energy states, which can be visualized using a Jablonski diagram.

Upon absorbing a photon of appropriate energy (typically in the blue region of the visible spectrum), the molecule is promoted from its ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). This process is exceptionally fast, occurring on the femtosecond timescale. Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via several pathways:

-

Fluorescence: A radiative decay process resulting in the emission of a photon. This emission occurs at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift.

-

Intersystem Crossing (ISC): A non-radiative transition to a triplet excited state (T₁). Proflavine is known to access triplet states, enabling its use as a photosensitizer.[1][3]

-

Non-radiative Decay: Return to the ground state through heat dissipation.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed.

Caption: Simplified Jablonski diagram for proflavine photophysical pathways.

Core Spectroscopic Properties

The absorption and emission spectra of proflavine are characterized by distinct peaks and are highly dependent on the solvent and local molecular environment.

Absorption Spectrum

In an aqueous buffer at neutral pH, this compound exhibits two primary absorption bands. A strong band in the UV region is observed around 260-261 nm, and a characteristic broad band in the visible region peaks at approximately 444 nm.[1][4] This visible absorption band is responsible for the molecule's yellow-orange color and is the primary transition used for fluorescence excitation.

Emission Spectrum

When excited at its visible absorption maximum, proflavine in water emits a broad fluorescence spectrum with a maximum around 511-515 nm.[5] This results in a Stokes shift of approximately 67 nm.[6] The quantum yield of proflavine in water (pH 7) is reported to be a robust 0.34.[7]

Data Summary

The following table summarizes the key photophysical parameters for this compound in various environments. The stark contrast between its properties in aqueous solution and when intercalated into DNA is particularly noteworthy.

| Parameter | Value (in Water, pH 7) | Value (Gas Phase, 100K) | Value (Intercalated in DNA) | Source(s) |

| Absorption Max (λ_abs) | 444-445 nm | 434.2 nm | Red-shifted to ~460 nm | [1][4][7][8] |

| Molar Extinction (ε) | 38,900 M⁻¹cm⁻¹ at 444.8 nm | N/A | Hypochromic (decreased) | [1][7] |

| Emission Max (λ_em) | ~511 nm | 434.7 nm | ~512 nm (severely quenched) | [6][7][8] |

| Quantum Yield (Φ_F) | 0.34 - 0.38 | N/A | 0.0286 (quenched by >90%) | [1][7] |

| Stokes Shift | ~67 nm | ~0.5 nm (27 cm⁻¹) | ~52 nm | [6][8] |

Environmental Effects on Spectra

The predictive power of proflavine as a probe lies in the sensitivity of its spectra to environmental factors. Understanding these effects is critical for accurate data interpretation.

Solvent Polarity

Solvent polarity significantly influences the emission spectrum. In polar solvents, the dipole moment of the proflavine molecule changes upon excitation. The surrounding polar solvent molecules then reorient or "relax" around the excited-state dipole, lowering its energy level before fluorescence occurs.[9] This energy reduction results in a red-shift (a shift to longer wavelengths) of the emission spectrum.[8][9] Therefore, an increase in solvent polarity generally leads to a larger Stokes shift.[10] This effect is less pronounced in non-polar environments.

Caption: Solvent molecule reorientation around excited-state proflavine.

DNA Intercalation: A Case Study in Environmental Sensitivity

Proflavine's ability to intercalate, or insert itself, between the base pairs of double-stranded DNA is a cornerstone of its biological activity.[1][5] This process dramatically alters its photophysical properties:

-

Absorption Changes: Upon intercalation, the absorption maximum undergoes a red-shift of ~16 nm, and the intensity decreases (hypochromism). This is a classic spectroscopic signature of intercalation.[1]

-

Fluorescence Quenching: The most striking effect is a severe quenching of fluorescence, with the quantum yield dropping by over 90%.[1] This quenching is attributed to the opening of ultrafast non-radiative decay channels when proflavine is coupled to the DNA base pairs.[1][2][3] A static quenching mechanism, where a non-fluorescent complex is formed in the ground state, has been identified.[1][3]

-

Base Specificity: The degree of quenching is base-pair dependent. Fluorescence is significantly quenched when proflavine intercalates between Guanine-Cytosine (G-C) pairs, whereas it is only slightly affected or even enhanced when inserted between Adenine-Thymine (A-T) pairs.[1] This is likely due to photoinduced electron transfer from guanine to the excited proflavine.

These properties make proflavine an excellent probe for studying DNA structure, dynamics, and binding interactions.[1]

Experimental Protocol: Measuring Proflavine Spectra

Acquiring high-quality, reproducible absorption and fluorescence spectra requires careful attention to experimental design. This protocol outlines a self-validating workflow for characterizing proflavine in an aqueous solution.

Materials and Instrumentation

-

This compound: (e.g., Sigma-Aldrich)

-

Solvent: 18 MΩ·cm ultrapure water or a suitable buffer (e.g., PBS, pH 7.4)

-

Spectrophotometer: A dual-beam UV-Visible spectrophotometer (e.g., Cary 3)

-

Spectrofluorometer: A research-grade fluorometer with excitation and emission monochromators (e.g., Spex FluoroMax)

-

Cuvettes: 1 cm pathlength quartz cuvettes (for both absorption and fluorescence)

Workflow Diagram

Caption: Standard workflow for acquiring proflavine absorption and fluorescence spectra.

Step-by-Step Methodology

-

Stock Solution Preparation: Accurately weigh this compound and dissolve it in the chosen solvent (e.g., PBS buffer, pH 7.4) to create a concentrated stock solution (e.g., 1 mM). Protect this solution from light to prevent photodegradation.

-

Working Solution Preparation: Dilute the stock solution to a working concentration (e.g., 5 µM). The final concentration must be optimized for the next step.

-

Absorption Measurement:

-

Calibrate the spectrophotometer by running a baseline correction with a cuvette containing only the solvent.

-

Measure the absorption spectrum of the proflavine working solution.

-

Causality Check: The peak absorbance at the intended excitation wavelength (e.g., 444 nm) must be less than 0.1 .[7] This is a critical self-validating step to prevent the inner-filter effect, where emitted fluorescence is reabsorbed by other proflavine molecules in the solution. High concentrations can lead to significant distortions of the emission spectrum shape and intensity. Adjust the concentration if necessary.

-

-

Fluorescence Measurement:

-

Turn on the fluorometer's excitation lamp and allow it to stabilize (typically 20-30 minutes).

-

Fill a four-sided clear quartz cuvette with the solvent to measure the blank (background) signal. Subtract this from the sample spectrum.

-

Place the cuvette with the proflavine working solution (verified to have Abs < 0.1) into the sample holder.

-

Set the excitation monochromator to the absorption maximum (e.g., 444 nm). Set the excitation and emission slit widths to define the spectral bandpass (e.g., 4.25 nm).[7]

-

Scan the emission monochromator over the expected range (e.g., 460 nm to 700 nm).

-

-

Data Correction and Analysis:

-

Trustworthiness Check: Raw fluorescence spectra are instrument-dependent. For publication or comparison across instruments, the spectra must be corrected for the wavelength-dependent output of the light source and the wavelength-dependent sensitivity of the detector.[7] Most modern instruments have built-in correction files.

-

Identify the wavelength of maximum emission intensity (λ_em,max) and calculate the Stokes shift (λ_em,max - λ_abs,max).

-

Conclusion

This compound is a powerful fluorophore whose spectroscopic properties provide a window into its molecular environment. Its well-defined absorption and emission bands, coupled with a high sensitivity to factors like solvent polarity and DNA intercalation, make it an invaluable tool for researchers in biochemistry, cell biology, and materials science. By following rigorous, self-validating experimental protocols, scientists can leverage the photophysics of proflavine to probe complex biological systems and develop novel diagnostic and therapeutic agents.

References

-

Oregon Medical Laser Center. (n.d.). Proflavin. OMLC. Retrieved from [Link]

-

Zhou, J., Jia, Y., Wang, X., Jia, M., Pan, H., Sun, Z., & Chen, J. (2022). Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. Molecules, 27(23), 8157. Retrieved from [Link]

-

Kjær, C., et al. (2024). Absorption and fluorescence spectroscopy of cold proflavine ions isolated in the gas phase. The Journal of Chemical Physics, 160(19). Retrieved from [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. Referenced in PhotochemCAD database for this compound. Retrieved from [Link]

-

Yamaoka, K., & Noji, M. (1977). Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA. Biophysical Chemistry, 6(3), 279-89. Retrieved from [Link]

-

MDPI. (2022). Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. MDPI. Retrieved from [Link]

-

Muldoon, T. J., et al. (2015). Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. PLoS ONE, 10(5), e0125177. Retrieved from [Link]

-

Frontiers. (2024). Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds. Frontiers in Chemistry. Retrieved from [Link]

-

ResearchGate. (2022). (A) The absorption spectra of proflavine in buffer solution (pH = 7.4)... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the molecular properties of proflavine, acridine yellow and methylene blue in micellar solutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. PubMed. Retrieved from [Link]

-

Semantic Scholar. (2022). Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. Retrieved from [Link]

-

Kumar, A., et al. (2012). Existence of a new emitting singlet state of proflavine: femtosecond dynamics of the excited state processes and quantum chemical studies in different solvents. The Journal of Physical Chemistry A, 116(1), 154-65. Retrieved from [Link]

-

ResearchGate. (2015). Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. Retrieved from [Link]

-

Macsen Labs. (n.d.). Proflavine Hemisulphate | Structure, Uses & Side Effects. Retrieved from [Link]

-

Djavani-Tabrizi, I., & Jockusch, R. A. (2022). Gas-Phase Fluorescence of Proflavine Reveals Two Close-Lying, Brightly Emitting States. eScholarship, University of California. Retrieved from [Link]

-

ResearchGate. (2022). (A) Fluorescence quenching experiments of proflavine (5 μM) at... [Image]. Retrieved from [Link]

-

ResearchGate. (2018). Proflavine–DNA Binding Using a Handheld Fluorescence Spectrometer: A Laboratory for Introductory Chemistry. Retrieved from [Link]

-

Ghatasheh, M. K., et al. (2021). Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals. Toxicology Reports, 8, 1205-1212. Retrieved from [Link]

-

Semantic Scholar. (2025). Proflavin – based biomimetic systems: fluorescence emission monitoring and antioxidant activity assessment. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Proflavine. PubChem. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). Fluorimetric Method for Nitrite Determination with Proflavine. Retrieved from [Link]

-

Semantic Scholar. (1965). The solvent effect on the fluorescence and light absorption of riboflavin and lumiflavin. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Theoretical study of the excitation of proflavine H-dimers in an aqueous solution: the effect of functionals and dispersion corrections. RSC Publishing. Retrieved from [Link]

-

Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvent polarity on the fluorescence properties of (Acriflavine) molecular. Retrieved from [Link]

Sources

- 1. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrum [Proflavin] | AAT Bioquest [aatbio.com]

- 7. Proflavin [omlc.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 10. researchgate.net [researchgate.net]

understanding the mutagenic properties of proflavine hydrochloride

An In-depth Technical Guide to the Mutagenic Properties of Proflavine Hydrochloride

Introduction: The Dichotomous Nature of Proflavine

Proflavine, an acridine dye derivative, presents a fascinating duality in its biological activity.[1] Historically utilized as a topical antiseptic and bacteriostatic agent, its efficacy stems from its profound interaction with DNA.[2][3] This very mechanism, however, underpins its potent mutagenic properties, making it a subject of intense study for researchers in molecular biology, toxicology, and drug development.[4] This guide provides a comprehensive technical overview of the mutagenic characteristics of this compound, delving into its core mechanism of action, the genetic consequences it induces, and the established methodologies for its assessment. We will explore the causality behind its effects, from the molecular level to the cellular response, offering field-proven insights for the scientific community.

Physicochemical Profile and Core Mechanism of Action

This compound is the salt form of 3,6-diaminoacridine, presenting as an orange-red to brown-red crystalline powder with solubility in water.[5][6] Its defining structural feature is a planar, polycyclic aromatic system, which is the key to its biological function.[7]

| Property | Value | Source |

| IUPAC Name | acridine-3,6-diamine;dihydrochloride | [5] |

| Molecular Formula | C13H13Cl2N3 | [5] |

| Molecular Weight | 282.17 g/mol | [5] |

| Structure | Planar, tricyclic aromatic system | [7] |

| Primary Role | DNA Intercalating Agent | [2][8] |

The primary mechanism by which proflavine exerts its mutagenic effects is DNA intercalation .[8] This process involves the insertion of its planar acridine ring between adjacent base pairs of the DNA double helix.[9] The interaction is a multi-step process, beginning with an electrostatic attraction between the cationic proflavine molecule and the polyanionic DNA backbone, followed by the insertion into the hydrophobic environment between the base pairs.[7][8][10] This physical insertion forces the DNA helix to unwind and lengthens the distance between base pairs, causing significant structural distortion.[8][11] Proflavine is reported to unwind DNA by approximately 17 degrees.[8]

Caption: Proflavine's planar structure inserts between DNA base pairs, causing unwinding.

The Genetic Consequence: Frameshift Mutagenesis

The structural distortion caused by proflavine intercalation is a direct precursor to its primary mutagenic outcome: frameshift mutations .[2][12] Unlike mutagens that cause base substitutions, proflavine and other acridines typically induce the insertion or deletion of a single base pair.[1] This disruption has severe consequences for the genetic code, as it alters the translational reading frame, leading to a completely different and usually non-functional protein product downstream of the mutation.

The prevailing model for this process suggests that the local unwinding and distortion of the DNA template can cause DNA polymerase to "slip" during replication.[2][13] This can result in the polymerase either skipping a template base (leading to a deletion) or adding an extra, untemplated base (leading to an insertion).[13][14] Studies have shown that proflavine-induced frameshifts often occur at specific "hotspots," such as sequences adjacent to 5' pyrimidines.[13][15] The persistence of single-strand breaks in DNA can enhance proflavine-induced mutagenesis, suggesting a role for DNA ligase activity in mitigating these effects.[16]

Caption: Intercalation causes polymerase slippage, leading to frameshift mutations.

Photodynamic Mutagenicity: The Role of Light

Proflavine's mutagenic potential is significantly amplified in the presence of visible light.[1][12] This photo-activated mutagenicity introduces an additional mechanism of DNA damage. Upon photo-excitation, proflavine can generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.[2][4] These highly reactive molecules can directly attack DNA, causing base modifications (particularly to guanine) and both single- and double-stranded breaks.[2][4] This ROS-mediated damage can lead to both frameshift and base-substitution mutations, broadening the mutagenic spectrum of proflavine beyond simple intercalation-induced errors.[12] This property is harnessed in photodynamic therapy but also underscores the increased carcinogenic risk upon exposure to light.[2][17]

Experimental Assessment: The Ames Test

The gold standard for assessing the mutagenic potential of a chemical compound is the bacterial reverse mutation assay, commonly known as the Ames test.[18] This assay provides a reliable, rapid, and cost-effective method to screen for mutagenicity.[18] The test utilizes several specially constructed strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[19]

The core principle is to measure the rate at which the test chemical causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium (a prototrophic, or His+, phenotype).

Key Experimental Considerations:

-

Strain Selection: The choice of bacterial strain is critical for detecting the specific type of mutation. For an intercalating agent like proflavine, strains sensitive to frameshift mutations, such as TA98 , TA1537 , and TA1538 , are essential.[12][18]

-

Metabolic Activation (S9 Mix): Many chemicals are not directly mutagenic but are converted into mutagenic metabolites by enzymes in the liver. The test is therefore run both with and without a mammalian liver extract (S9 fraction).[20] For proflavine, mutagenic activity can be observed directly, but it is enhanced in the presence of the S9 mix, indicating the formation of more potent mutagenic oxidation products.[12]

-

Dose-Response: A positive result is typically characterized by a dose-dependent increase in the number of revertant colonies compared to a negative control.

Protocol: Ames Test for this compound

-

Preparation:

-

Grow overnight cultures of the selected S. typhimurium strains (e.g., TA98) at 37°C.

-

Prepare a range of sterile dilutions of this compound in a suitable solvent (e.g., sterile water).

-

Prepare the S9 mix (if required) containing liver homogenate and cofactors.[19]

-

Melt and maintain top agar at 45°C. The top agar contains a trace amount of histidine to allow for a few initial cell divisions, which are necessary for mutations to occur.[19]

-

-

Exposure:

-

In a sterile tube, add 100 µL of the bacterial culture, 100 µL of the proflavine test solution (or control), and 500 µL of either phosphate buffer (for direct mutagenicity) or S9 mix (for metabolic activation).[19]

-

Incubate this mixture for a short period (e.g., 20-30 minutes) at 37°C in a pre-incubation assay.[21]

-

-

Plating:

-

Add 2 mL of the molten top agar to the exposure tube.

-

Vortex briefly and immediately pour the entire contents onto a minimal glucose agar plate (lacking histidine).[19]

-

Gently tilt and rotate the plate to ensure an even layer of top agar.

-

-

Incubation & Scoring:

-

Allow the top agar to solidify.

-

Invert the plates and incubate them in the dark at 37°C for 48-72 hours.[22]

-

Count the number of visible revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies on the test plates compared to the spontaneous reversion rate on the negative control plates indicates a mutagenic effect.[21]

-

Caption: Workflow for the Ames test to detect proflavine's mutagenicity.

Broader Biological Context: Antimicrobial Action and DNA Repair

Proflavine's utility as an antimicrobial agent is a direct extension of its DNA-damaging properties.[2] By intercalating into bacterial DNA, it inhibits essential processes like replication and transcription, ultimately leading to cell death.[9][17] It has also demonstrated potential antiviral activity by inhibiting viral enzymes like Mpro in coronaviruses.[23] However, this mechanism is not specific to microbial DNA, and proflavine readily enters human cells and concentrates in the nucleus, posing a carcinogenic risk to the host.[2][17]

Cells are not without defense against such damage. Eukaryotic cells possess sophisticated DNA repair pathways to counteract the effects of intercalating and ROS-generating agents.[14][24] Key mechanisms include:

-

Nucleotide Excision Repair (NER): This pathway recognizes and removes bulky, helix-distorting lesions, such as those created by intercalators.[24][25]

-

Base Excision Repair (BER): This mechanism addresses damage to single bases, such as those caused by oxidative stress from ROS.[14][25]

The mutagenicity of a compound like proflavine, therefore, reflects a balance between the rate of DNA damage it inflicts and the efficiency of the cell's repair machinery.

Conclusion

This compound is a potent mutagen whose biological activity is a direct consequence of its chemical structure. Its planar aromatic system facilitates DNA intercalation, leading to structural distortions that promote frameshift mutations during DNA replication. This mutagenic profile is further complicated and enhanced by its photodynamic properties, which generate DNA-damaging reactive oxygen species. While these characteristics are harnessed for antimicrobial and potential antiviral applications, they also confer a significant carcinogenic risk. A thorough understanding of these mechanisms, validated by robust methodologies like the Ames test, is critical for researchers and drug development professionals to accurately assess the risks and potential applications of this and other DNA-intercalating compounds.

References

-

Gatasheh, M. K., Kannan, S., Hemalatha, K., & Imrana, N. (2017). Proflavine an acridine DNA intercalating agent and strong antimicrobial possessing potential properties of carcinogen. Karbala International Journal of Modern Science. [Link]

-

Sasikala, W. D., & Mukherjee, A. (2016). Structure and dynamics of proflavine association around DNA. RSC Publishing. [Link]

-

Speck, W. T., & Rosenkranz, H. S. (1980). Proflavin: an unusual mutagen. Mutation Research. [Link]

-

Bebenek, K., & Kunkel, T. A. (1990). A structural model for sequence-specific proflavin-DNA interactions during in vitro frameshift mutagenesis. PubMed. [Link]

-

Ripley, L. S., & Glickman, B. W. (1983). Frameshift mutations produced by proflavin in bacteriophage T4: specificity within a hotspot. Cold Spring Harbor Symposia on Quantitative Biology. [Link]

-

Sasikala, W. D., & Mukherjee, A. (2016). Structure and dynamics of proflavine association around DNA. Physical Chemistry Chemical Physics. [Link]

-

National Center for Biotechnology Information. Proflavine Dihydrochloride. PubChem Compound Summary. [Link]

-

Tang, P., Juang, C. L., & Harbison, G. S. (1990). Intercalation complex of proflavine with DNA: structure and dynamics by solid-state NMR. Science. [Link]

-

LookChem. This compound. LookChem. [Link]

-

Wikipedia. Proflavine. Wikipedia. [Link]

-

National Center for Biotechnology Information. 3,6-Acridinediamine, hydrochloride (1:1). PubChem Compound Summary. [Link]

-

Bernstein, H., & Bernstein, C. (1973). MECHANISM OF PROFLAVIN MUTAGENESIS. Proceedings of the National Academy of Sciences. [Link]

-

Adams, H. M., & Sobell, H. M. (1986). Nonintercalative binding of proflavin to Z-DNA: structure of a complex between d(5BrC-G-5BrC-G) and proflavin. Biochemistry. [Link]

-

Semantic Scholar. (2016). Structure and dynamics of proflavine association around DNA.. [Link]

-

Scholar. (n.d.). Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents. Scholar. [Link]

-

Ali, S., et al. (2022). Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals. Journal of Photochemistry and Photobiology. [Link]

-

Ripley, L. S., & Glickman, B. W. (1983). Frameshift mutations produced by proflavin in bacteriophage T4: specificity within a hotspot. PubMed. [Link]

-

Gatasheh, M. K., et al. (2017). Proflavine an acridine DNA intercalating agent and strong antimicrobial possessing potential properties of carcinogen. ResearchGate. [Link]

-

University of California, Davis. Mutation and DNA Repair. BioLibre Texts. [Link]

-

Parkes, C. (2025). Mutagens & DNA Repair. YouTube. [Link]

-

Wikipedia. Intercalation (biochemistry). Wikipedia. [Link]

-

Wikipedia. DNA repair. Wikipedia. [Link]

-

ResearchGate. The Bacterial Reverse Mutation Test. ResearchGate. [Link]

-

Chatterjee, N., & Walker, G. C. (2017). Mechanisms of DNA damage, repair, and mutagenesis. Environmental and Molecular Mutagenesis. [Link]

-

Das, S., et al. (2023). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. MDPI. [Link]

-

The Ames Test. (n.d.). The Ames Test. [Link]

-

National Center for Biotechnology Information. Proflavine. PubChem Compound Summary. [Link]

-

Marcarini, J. C., et al. (2011). Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test. Molecules. [Link]

-

Wikipedia. Ames test. Wikipedia. [Link]

-

Witmer, H., & Fraser, D. (1971). Photodynamic Action of Proflavine on Coliphage T3 I. Kinetics of Inactivation. Journal of Virology. [Link]

-

Li, Y., et al. (2022). Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro. Frontiers in Pharmacology. [Link]

-

Gago, F., et al. (2022). Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity. Viruses. [Link]

Sources

- 1. Proflavine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proflavine Dihydrochloride | C13H13Cl2N3 | CID 10750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PROFLAVINE DIHYDROCHLORIDE | 531-73-7 [chemicalbook.com]

- 7. Structure and dynamics of proflavine association around DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 9. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]

- 10. Structure and dynamics of proflavine association around DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Intercalation complex of proflavine with DNA: structure and dynamics by solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proflavin: an unusual mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A structural model for sequence-specific proflavin-DNA interactions during in vitro frameshift mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mutation and DNA Repair [uvm.edu]

- 15. Frameshift mutations produced by proflavin in bacteriophage T4: specificity within a hotspot - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MECHANISM OF PROFLAVIN MUTAGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ames test - Wikipedia [en.wikipedia.org]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 23. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. DNA repair - Wikipedia [en.wikipedia.org]

- 25. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

Proflavine Hydrochloride: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of proflavine hydrochloride, a crucial parameter for its application in research, drug development, and clinical settings. This document offers a detailed exploration of its solubility in water and a range of organic solvents, the underlying physicochemical principles, and standardized methodologies for accurate solubility determination.

Introduction: The Significance of this compound's Solubility

Proflavine, a fluorescent acridine dye and topical antiseptic, exists in various salt forms, primarily as proflavine monohydrochloride and proflavine dihydrochloride. The solubility of these forms is a critical determinant of their biological activity, formulation feasibility, and pharmacokinetic profile. Understanding and precisely quantifying the solubility of this compound in different solvent systems is paramount for researchers and formulation scientists to ensure consistent and reproducible results in both in vitro and in vivo studies. This guide delves into the nuances of this compound's solubility, providing both established data and the experimental framework to empower researchers in their specific applications.

Physicochemical Properties Influencing Solubility

Proflavine's core structure is a planar, aromatic acridine ring system with amino groups at the 3 and 6 positions. The hydrochloride salt forms introduce ionizable groups, significantly impacting its interaction with solvents.

Chemical Structure and Polarity: The proflavine molecule possesses both hydrophobic (the acridine core) and hydrophilic (the amino groups) regions, rendering it amphiphilic to some extent. The protonation of the amino and acridine nitrogen atoms in the hydrochloride salts enhances its polarity and potential for hydrogen bonding, which are key drivers of its solubility in polar solvents.

Influence of pH: this compound is amphoteric, capable of acting as both a weak acid and a weak base[1]. The pH of the aqueous medium plays a pivotal role in its solubility by influencing the ionization state of the molecule. In acidic solutions, the amino groups are protonated, leading to the formation of the more soluble cationic species. The pH of a 0.1% aqueous solution of proflavine dihydrochloride is in the range of 2.5-3.0[2]. As the pH increases, the molecule will deprotonate, potentially leading to a decrease in aqueous solubility. A thorough understanding of the pH-solubility profile is therefore essential for any aqueous formulation development.

Solubility Profile of this compound

The solubility of this compound is highly dependent on its salt form (monohydrochloride vs. dihydrochloride) and the nature of the solvent. The available data, while informative, presents some variability, underscoring the importance of standardized experimental determination.

Aqueous Solubility

There is a notable difference in the aqueous solubility of the two common hydrochloride salts of proflavine:

-

Proflavine Monohydrochloride: Reports on the solubility of the monohydrochloride form in water show some variation, with values ranging from "slightly soluble" to quantitative figures of 1 mg/mL and 5 to 10 mg/mL at 20°C[1][3]. This variation may be attributable to differences in experimental conditions such as temperature and pH.

-

Proflavine Dihydrochloride: The dihydrochloride salt exhibits significantly higher aqueous solubility. It is described as "water soluble" with a reported value of greater than or equal to 100 mg/mL at approximately 19°C (66°F)[2]. This enhanced solubility is due to the presence of two hydrochloride moieties, which increases the molecule's polarity and its ability to interact with water molecules.

Solubility in Organic Solvents